4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione is a compound with the molecular formula C18H15NO4 and a molecular weight of 309.31600 g/mol . This compound is known for its unique structure, which combines the properties of 4-aminobenzoic acid and 2-methylnaphthalene-1,4-dione. It has various applications in scientific research and industry due to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid;2-methylnaphthalene-1,4-dione typically involves the reaction of 4-aminobenzoic acid with 2-methylnaphthalene-1,4-dione under specific conditions. One common method is the condensation reaction, where the amino group of 4-aminobenzoic acid reacts with the carbonyl group of 2-methylnaphthalene-1,4-dione. This reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid;2-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folate and its use in sunscreen formulations.
2-Methylnaphthalene-1,4-dione: Used in the production of dyes and pigments.
Uniqueness
4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
651031-68-4 |
---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-aminobenzoic acid;2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O2.C7H7NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6-3-1-5(2-4-6)7(9)10/h2-6H,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
QZHZHEXAGWVZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.